molecular formula C20H26O2Si B15125114 Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde

Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde

Cat. No.: B15125114
M. Wt: 326.5 g/mol
InChI Key: SZYLDCGKFSUERK-UHFFFAOYSA-N
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Description

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal is a chemical compound characterized by the presence of a tert-butyl group, diphenylsilyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal typically involves the protection of hydroxyl groups using tert-butyl diphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Hydroxyl compounds.

Scientific Research Applications

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps, allowing for selective transformations and high yields of the desired products .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethanol
  • (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]propanal
  • (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanol

Uniqueness

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The presence of the tert-butyl and diphenylsilyl groups offers steric protection and enhances the compound’s utility in complex synthetic pathways .

Properties

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxybutanal

InChI

InChI=1S/C20H26O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3

InChI Key

SZYLDCGKFSUERK-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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